4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound classified within the pyrrolopyridine derivatives. Its molecular formula is , and it has a molecular weight of 237.1 g/mol. This compound is primarily utilized in research settings, particularly in studies related to cancer therapy due to its interactions with specific biological targets, notably the fibroblast growth factor receptors (FGFRs) .
The synthesis of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine typically involves several chemical reactions, including cyclization processes. One common method includes the use of palladium-catalyzed reactions, such as the Buchwald-Hartwig coupling and Suzuki reactions, which are often employed to form the desired heterocyclic structure. Specific reagents may include HOBt (hydroxybenzotriazole), EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and various bases like DIPEA (N,N-diisopropylethylamine) in solvents such as DMF (dimethylformamide) .
The molecular structure of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine can be represented by its InChI key, which is RIUXWEGBWYUUEF-UHFFFAOYSA-N. The compound features a bromine atom at the 4-position and a cyclopropyl group at the 2-position of the pyrrolopyridine ring system.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 237.1 g/mol |
InChI | InChI=1S/C10H9BrN2/c11-8-3-4-12-10-7(8)5-9(13-10)6-1-2-6/h3-6H,1-2H2,(H,12,13) |
InChI Key | RIUXWEGBWYUUEF-UHFFFAOYSA-N |
4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine can participate in various chemical reactions typical for heterocycles. Its reactivity is primarily attributed to the presence of functional groups that allow for electrophilic substitution or nucleophilic attack.
The primary mechanism of action for 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine involves its inhibition of fibroblast growth factor receptors (FGFRs).
Upon binding to FGFRs, this compound inhibits their autophosphorylation and subsequent activation of downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt pathways. This inhibition leads to reduced cell proliferation and induction of apoptosis in cancer cells .
In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against FGFRs with IC50 values of approximately 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3 .
4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is typically available as a solid with a purity level around 95%. It should be stored under inert gas conditions at temperatures between 2 to 8 degrees Celsius to maintain stability.
The compound is characterized by:
Relevant data indicates that it has low molecular weight which is advantageous for pharmacokinetic properties .
4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine has significant potential in scientific research, particularly in cancer therapy due to its role as an inhibitor of fibroblast growth factor receptors. Its ability to inhibit cell proliferation and induce apoptosis makes it a candidate for further development in targeted cancer treatments . Additionally, ongoing research into its derivatives may expand its applications within medicinal chemistry.
This compound exemplifies the importance of heterocyclic chemistry in developing novel therapeutic agents targeting critical biological pathways involved in cancer progression.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4